molecular formula C13H16O4 B070703 Ethyl vanillin isobutyrate CAS No. 188417-26-7

Ethyl vanillin isobutyrate

Cat. No. B070703
CAS RN: 188417-26-7
M. Wt: 236.26 g/mol
InChI Key: BTCQMCOBMIXUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl vanillin isobutyrate, also known as 2-Ethoxy-4-formylphenyl isobutyrate, is a flavoring agent . It is a white to light yellow powder .


Molecular Structure Analysis

The molecular weight of Ethyl vanillin isobutyrate is 236.27, and its chemical formula is C13H16O4 . It is a benzaldehyde that is substituted by an ethoxy group at position 3 and by a (2-methylpropanoyl)oxy group at position 4 .


Physical And Chemical Properties Analysis

Ethyl vanillin isobutyrate is insoluble in water but soluble in organic solvents and oils . It is freely soluble in ethanol . The compound is a white to light yellow powder . The minimum assay value is 98% .

Scientific Research Applications

Food Industry Applications

Flavor Enhancement and Preservation: Ethyl vanillin isobutyrate is widely recognized for its sweet, creamy vanilla scent and flavor, making it a valuable additive in the food industry . It is used to enhance the taste of chocolates, ice creams, and beverages. Beyond flavoring, it also serves as a preservative due to its antimicrobial properties, which extend the shelf life of food products .

Fragrance Industry Applications

Perfumery and Scented Products: In the fragrance industry, Ethyl vanillin isobutyrate contributes to the creation of vanilla-scented perfumes and colognes. Its stability and less discoloring properties make it suitable for white soaps and other cosmetic products, providing a long-lasting sweet, creamy fragrance .

Pharmaceutical Applications

Bioactive Properties: The compound exhibits several biological properties, such as antioxidant, anti-inflammatory, and antimicrobial effects, which are beneficial in pharmaceutical formulations . It is also used as a flavoring agent in oral medications to mask unpleasant tastes .

Cosmetics Applications

Skincare and Beauty Products: Ethyl vanillin isobutyrate is used in cosmetics for its pleasant scent and potential skin-conditioning properties. It can be found in lotions, creams, and other beauty products, contributing to the overall sensory experience of the consumer .

Biotechnology Applications

Enzymatic Synthesis and Biocatalysis: In biotechnological research, Ethyl vanillin isobutyrate is a subject of interest for enzymatic synthesis and biocatalysis. Studies focus on the bioconversion of precursors like ferulic acid into vanillin derivatives, which can lead to sustainable production methods for flavor compounds .

Agricultural Applications

Biological Production and Crop Protection: The biological synthesis of vanillin derivatives like Ethyl vanillin isobutyrate is being explored for agricultural applications. This includes the development of environmentally friendly pesticides and the enhancement of crop protection strategies through the use of natural flavor compounds .

Chemical Synthesis Applications

Synthetic Intermediates and Polymer Production: Ethyl vanillin isobutyrate serves as an intermediate in the synthesis of various chemicals. Its role in the production of biobased polymers and other materials is significant, as it provides a renewable alternative to traditional petroleum-based intermediates .

Environmental Science Applications

Sustainable Practices and Green Chemistry: In environmental science, Ethyl vanillin isobutyrate is part of the movement towards green chemistry. Its production from lignin, a renewable resource, offers a more sustainable approach to creating flavor compounds and reduces reliance on non-renewable sources .

properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQMCOBMIXUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870181
Record name Ethyl vanillin isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white to light yellow powder
Record name Ethyl vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
Record name Ethyl vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl vanillin isobutyrate

CAS RN

188417-26-7
Record name Ethylvanillin isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188417-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl vanillin isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188417267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl vanillin isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4-formylphenyl 2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanoic acid, 2-methyl-, 2-ethoxy-4-formylphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL VANILLIN ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDU0O5YSL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57.00 °C. @ 760.00 mm Hg
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl vanillin isobutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl vanillin isobutyrate
Reactant of Route 3
Reactant of Route 3
Ethyl vanillin isobutyrate
Reactant of Route 4
Reactant of Route 4
Ethyl vanillin isobutyrate
Reactant of Route 5
Reactant of Route 5
Ethyl vanillin isobutyrate
Reactant of Route 6
Reactant of Route 6
Ethyl vanillin isobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.